molecular formula C12H21NO4 B6237394 cis-3-[(Tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid CAS No. 347184-41-2

cis-3-[(Tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid

Cat. No. B6237394
CAS RN: 347184-41-2
M. Wt: 243.30 g/mol
InChI Key: ZBUIZJFYOXKOCH-DTWKUNHWSA-N
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Description

Tertiary butyl esters, such as the one you mentioned, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis, due to their stability under various reaction conditions and easy removal .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of similar compounds, like 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, includes a cyclopropane ring with a carbonyl group (C=O), an amino group (NH), and a tert-butoxy group (C(CH3)3O) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, like 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, include a molecular weight of 201.22 g/mol and a molecular formula of C9H15NO4 .

Safety and Hazards

Safety and handling information for similar compounds, like 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, indicates that it may cause skin irritation, serious eye irritation, respiratory irritation, and could be harmful if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis involves the protection of the amine group, followed by the addition of the carboxylic acid group to the cyclopentane ring. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Tert-butyl carbamate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Triethylamine", "Pyridine", "Methanesulfonic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of amine group", "a. Dissolve tert-butyl carbamate in methanol and add sodium borohydride.", "b. Add the amine compound to the reaction mixture and stir for 2 hours.", "c. Add hydrochloric acid to the reaction mixture to adjust the pH to 2.", "d. Extract the product with ethyl acetate and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain the protected amine compound.", "Step 2: Addition of carboxylic acid group", "a. Dissolve cyclopentadiene in diethyl ether and add methacrolein.", "b. Add the protected amine compound to the reaction mixture and stir for 24 hours.", "c. Add sodium bicarbonate to the reaction mixture to adjust the pH to 7.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain the desired compound.", "Step 3: Removal of protecting group", "a. Dissolve the desired compound in acetic anhydride and add triethylamine.", "b. Stir the reaction mixture for 2 hours at room temperature.", "c. Add methanesulfonic acid to the reaction mixture to adjust the pH to 2.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain the final product.", "f. Recrystallize the final product from a mixture of methanol and water to obtain pure rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis." ] }

CAS RN

347184-41-2

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(1R,3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-4-5-9(6-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1

InChI Key

ZBUIZJFYOXKOCH-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)C(=O)O

Purity

95

Origin of Product

United States

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